2-(3-Bromophenyl)ethanesulfonyl chloride
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Overview
Description
2-(3-Bromophenyl)ethanesulfonyl chloride is an organic compound characterized by a bromophenyl group attached to an ethanesulfonyl chloride moiety. This compound is notable for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(3-bromophenyl)ethanol as the starting material.
Oxidation Process: The alcohol group is oxidized to a sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the process is scaled up using reactors designed to handle large volumes of reagents and products.
Purification: The product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfonic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions with various reagents to form new chemical bonds.
Common Reagents and Conditions:
Oxidation Reagents: Thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂)
Substitution Reagents: Amines, alcohols, thiols
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed:
Sulfonic Acids: From oxidation reactions.
Substituted Products: From nucleophilic substitution reactions.
Coupled Products: From coupling reactions.
Scientific Research Applications
2-(3-Bromophenyl)ethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in chemical synthesis pathways.
Comparison with Similar Compounds
2-(4-Bromophenyl)ethanesulfonyl chloride
2-(2-Bromophenyl)ethanesulfonyl chloride
2-(3-Chlorophenyl)ethanesulfonyl chloride
Uniqueness: 2-(3-Bromophenyl)ethanesulfonyl chloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various fields of scientific research and industry
Properties
IUPAC Name |
2-(3-bromophenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBANXMHMPBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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